"2-(4-chlorophenyl)-1H-imidazole" basic properties
"2-(4-chlorophenyl)-1H-imidazole" basic properties
An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-imidazole: Core Properties and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-1H-imidazole, a pivotal heterocyclic compound in modern chemical and pharmaceutical research. The document delineates its fundamental physicochemical and spectroscopic properties, explores established synthetic methodologies and inherent chemical reactivity, and surveys its broad applications as a foundational scaffold in drug discovery and materials science. Particular emphasis is placed on the rationale behind its synthesis and its role as a privileged structure in medicinal chemistry, supported by detailed experimental protocols, data summaries, and mechanistic diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Part 1: Physicochemical and Spectroscopic Profile
The unique arrangement of a chlorophenyl moiety at the 2-position of an imidazole ring imparts a specific set of properties to this molecule, making it a subject of significant interest. Its characteristics are a blend of the aromatic chlorophenyl group and the heterocyclic, amphoteric imidazole core.
Core Physicochemical Properties
The fundamental properties of 2-(4-chlorophenyl)-1H-imidazole are summarized below. These computed and experimentally-derived values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | 2-(4-chlorophenyl)-1H-imidazole | [1] |
| CAS Number | 4205-05-4 | [2] |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1] |
| Melting Point | 250–251 °C | [2] |
| Exact Mass | 178.0297759 Da | [1] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 28.7 Ų | [1] |
Spectroscopic Characterization
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¹H NMR (Proton NMR): In a typical ¹H NMR spectrum (in DMSO-d₆), one would expect to see a characteristic set of signals. The protons on the imidazole ring (at positions 4 and 5) would appear as singlets or doublets in the aromatic region. The protons of the 4-chlorophenyl group will present as two distinct doublets, characteristic of a para-substituted benzene ring, typically between δ 7.0 and 8.5 ppm. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (e.g., δ > 12 ppm), which is exchangeable with D₂O.[3] For the 4,5-diphenyl derivative, the protons of the 4-chlorophenyl ring appear as a doublet at δ 8.11 ppm, while the N-H proton is a broad signal at δ 12.81 ppm.[3]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display nine distinct carbon signals. The carbons of the imidazole ring typically resonate in the δ 115-145 ppm range. The carbon attached to the two nitrogen atoms (C2) is the most downfield of the imidazole carbons. The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon atom bonded to chlorine (C-Cl) showing a characteristic chemical shift influenced by the halogen's electronegativity. In the 4,5-diphenyl derivative, carbons from the chlorophenyl ring appear at δ 128.89, 129.27, 133.31, and 137.78 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:
-
N-H Stretching: A broad band around 3100-3450 cm⁻¹ corresponding to the imidazole N-H group.[3]
-
C-H Aromatic Stretching: Signals typically above 3000 cm⁻¹.[3]
-
C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the imidazole and phenyl rings.[3]
-
C-Cl Stretching: A band in the fingerprint region, typically around 700-850 cm⁻¹.[4]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.
Part 2: Synthesis and Reactivity
The synthesis of the imidazole core is a well-established area of organic chemistry, with several reliable methods available. The reactivity of 2-(4-chlorophenyl)-1H-imidazole is governed by the electronic properties of both the imidazole and chlorophenyl rings.
Synthetic Pathways
The most common and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis.[5][6] This multicomponent reaction offers an efficient route to a wide variety of substituted imidazoles.
This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-chlorobenzaldehyde), and ammonia.[7] The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[5][6]
Caption: General workflow of the Debus-Radziszewski imidazole synthesis.
The following protocol is adapted from the synthesis of a structurally related compound and represents a standard procedure for this class of molecules.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), glyoxal (10 mmol, 40% solution in water), and an excess of ammonium acetate (e.g., 30-40 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath. Maintain gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into 300 mL of ice-cold water with stirring. This will cause the product to precipitate out of the solution.
-
Filtration and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold water. To remove residual acetic acid, suspend the crude product in a 5% aqueous ammonium hydroxide solution to neutralize, then filter again.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Chemical Reactivity
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The N-H proton can be deprotonated by a strong base, while the lone pair on the other nitrogen atom can be protonated by an acid.
-
N-Alkylation and N-Acylation: The N-H proton is readily substituted. A common reaction is N-alkylation, for instance, by reacting it with an alkyl halide like ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone.[4] This reaction is a key step in the synthesis of more complex derivatives for biological screening.
-
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the C4 and C5 positions, although the conditions need to be carefully controlled. The reactivity is influenced by the electron-withdrawing nature of the 2-(4-chlorophenyl) group.
Caption: Key reactive sites on the 2-(4-chlorophenyl)-1H-imidazole molecule.
Part 3: Applications in Research and Development
Imidazole derivatives are classified as "privileged structures" in medicinal chemistry because their scaffold appears in a wide range of biologically active compounds, including many FDA-approved drugs.[8][9] Their unique electronic and steric properties allow them to interact with various biological targets.
Foundational Scaffold in Medicinal Chemistry
The imidazole ring's value stems from several key features:
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (the other N atom), enabling strong interactions with protein active sites.
-
Bioisostere: The imidazole moiety is often used as a bioisostere for other functional groups, like amides or carboxylic acids, helping to improve metabolic stability and pharmacokinetic profiles.[8]
-
Solubility and Bioavailability: As a polar, ionizable aromatic compound, it can enhance the solubility and bioavailability of poorly soluble lead compounds.[9][10]
Spectrum of Biological Activity
Derivatives of 2-(4-chlorophenyl)-1H-imidazole and related structures have demonstrated a remarkable range of pharmacological activities. This highlights the potential of the core scaffold as a starting point for developing new therapeutic agents.
| Biological Activity | Description | References |
| Anti-inflammatory | Derivatives have shown significant anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin. The presence of the chloro group was found to enhance activity. | [4][11][12] |
| Antimicrobial | Compounds exhibit moderate to good activity against various bacterial strains, including S. aureus and E. coli. | [4][10] |
| Antifungal | The imidazole core is famous for its antifungal properties (e.g., clotrimazole, miconazole). Derivatives show potent activity against fungi like Candida albicans. | [4][10][11] |
| Anticancer | Certain imidazole derivatives have been shown to inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells.[10][13] | |
| Antitubercular | The scaffold has been investigated for activity against Mycobacterium tuberculosis.[9][12] | |
| Antiviral (Anti-HIV) | The imidazole-carboxylic acid motif is a key scaffold for inhibiting protein-protein interactions, a target in antiviral research.[9][14] |
Case Study: Development of Anti-inflammatory Agents
In a notable study, a series of derivatives were synthesized starting from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[4] The core structure was modified at the N1 position. When tested for anti-inflammatory activity using the carrageenan-induced paw edema model, the derivative featuring a 4-chlorophenyl group attached to a thiosemicarbazide side chain showed an exceptional activity of 83.40%, which was significantly higher than the standard drug indomethacin (71.56%). This result underscores the therapeutic potential of this scaffold and demonstrates that strategic substitution can lead to highly potent compounds.[4]
Part 4: Safety and Handling
Proper handling of 2-(4-chlorophenyl)-1H-imidazole is crucial to ensure laboratory safety.
Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]
-
H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)
-
H318: Causes serious eye damage. (Serious Eye Damage/Eye Irritation, Category 1)
Laboratory Handling and Personal Protective Equipment (PPE)
When working with this compound, the following safety precautions should be observed:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to protect against eye contact.
-
Wear a standard laboratory coat.
-
-
First Aid:
Conclusion
2-(4-chlorophenyl)-1H-imidazole is a high-value heterocyclic compound with a robust profile of well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity. Its significance is most pronounced in medicinal chemistry, where it serves as a privileged scaffold for the development of novel therapeutic agents targeting a wide array of diseases, from inflammation and microbial infections to cancer. The combination of the imidazole core's favorable pharmacokinetic properties and the electronic influence of the chlorophenyl group makes it an invaluable building block for further chemical exploration and drug discovery endeavors.
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